(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Similar compounds, such as thiazolidinone derivatives, have been synthesized as antitubercular agents . These compounds have shown antimycobacterial activity against Mycobacterium tuberculosis MTB H37Ra and M. bovis BCG strains .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanogenesis .
Biochemical Pathways
Given the observed inhibitory effect on tyrosinase, it can be inferred that the compound may affect the melanogenesis pathway .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have shown inhibitory effects on tyrosinase without cytotoxicity in b16f10 melanoma cells . This suggests that the compound may have potential applications in the treatment of conditions related to melanogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with benzoyl chloride to form the benzoylimino derivative. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine, with the reactions carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its enzyme inhibitory properties, particularly as a tyrosinase inhibitor.
Medicine: Investigated for its potential anticancer properties and as a treatment for pigmentation disorders.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one: Another benzothiazole derivative with similar enzyme inhibitory properties.
2-aminobenzothiazole: A simpler benzothiazole derivative used as a precursor in the synthesis of more complex compounds.
Uniqueness
(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific structural features that confer high selectivity and potency as an enzyme inhibitor. Its ability to form stable interactions with enzyme active sites makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(2-benzoylimino-6-methyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-8-9-14-15(10-12)24-18(20(14)11-16(21)23-2)19-17(22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONZTEYFDKNDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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